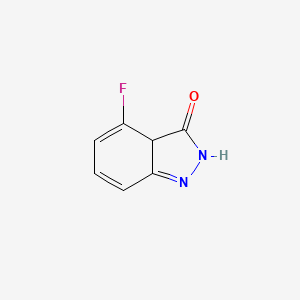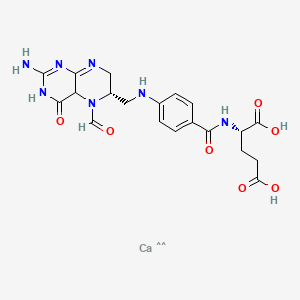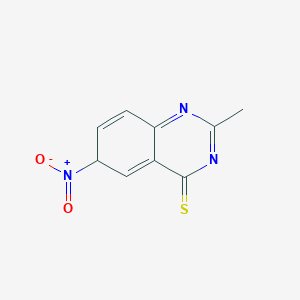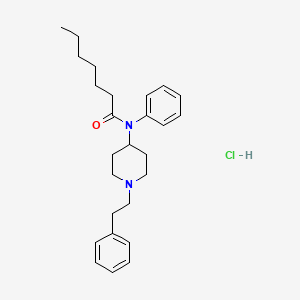
(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” is a synthetic chemical that belongs to the class of indole-based compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Hydroxypentyl Group: The hydroxypentyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole core is replaced by a hydroxypentyl group.
Attachment of the Methylnaphthalenyl Group: The methylnaphthalenyl group can be attached through a Friedel-Crafts acylation reaction, where the indole core reacts with a methylnaphthalenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypentyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the hydroxypentyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound can be used to study the effects of indole-based compounds on various biological systems, including their potential as antimicrobial or anticancer agents.
Medicine
The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5” would depend on its specific biological target. Generally, indole-based compounds can interact with various molecular targets, including enzymes, receptors, and ion channels, leading to modulation of biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone: The non-deuterated version of the compound.
(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d3: A partially deuterated version of the compound.
Uniqueness
The deuterated version of the compound, “(1-(5-hydroxypentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)-methanone-2,4,5,6,7-d5”, may exhibit unique properties such as increased metabolic stability and altered pharmacokinetics compared to its non-deuterated counterpart.
Eigenschaften
Molekularformel |
C25H25NO2 |
|---|---|
Molekulargewicht |
376.5 g/mol |
IUPAC-Name |
(4-methylnaphthalen-1-yl)-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]methanone |
InChI |
InChI=1S/C25H25NO2/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-26(15-7-2-8-16-27)24-12-6-5-11-21(23)24/h3-6,9-14,17,27H,2,7-8,15-16H2,1H3/i5D,6D,11D,12D,17D |
InChI-Schlüssel |
JRALTDRFXRCGRH-UCXXKCETSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)C)[2H])[2H] |
Kanonische SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353042.png)
![3-[(2,5-Difluorophenyl)sulfanyl]prop-2-enoic acid](/img/structure/B12353043.png)









![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
![Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B12353106.png)
